

# AK112 (Ivonescimab): A Technical Guide to a First-in-Class Tetravalent Bispecific Antibody

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## Executive Summary

AK112, also known as Ivonescimab, is a first-in-class, tetravalent, bispecific antibody engineered to simultaneously target Programmed Cell Death Protein 1 (PD-1) and Vascular Endothelial Growth Factor (VEGF). This novel design allows for a dual mechanism of action, combining immunotherapy with anti-angiogenesis to create a synergistic anti-tumor effect. The tetravalent structure of AK112 facilitates cooperative binding to its targets, leading to enhanced avidity and functional activity within the tumor microenvironment (TME). This technical guide provides an in-depth overview of the design, mechanism of action, preclinical data, and clinical findings for AK112, offering valuable insights for researchers and professionals in the field of oncology drug development.

## Introduction: The Rationale for Dual PD-1 and VEGF Blockade

The tumor microenvironment is a complex ecosystem where cancer cells interact with various stromal and immune cells. Two key pathways that promote tumor growth and immune evasion are the PD-1/PD-L1 immune checkpoint and the VEGF signaling pathway.

- **PD-1/PD-L1 Pathway:** PD-1 is an inhibitory receptor expressed on activated T cells. Its ligand, PD-L1, is often overexpressed on tumor cells. The binding of PD-L1 to PD-1

suppresses T-cell activity, allowing cancer cells to evade immune destruction.

- **VEGF Pathway:** VEGF is a potent signaling protein that promotes angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Beyond its pro-angiogenic role, VEGF also contributes to an immunosuppressive TME by inhibiting dendritic cell maturation and promoting the infiltration of regulatory T cells (Tregs).

The co-expression and interplay of PD-1 and VEGF in the TME provide a strong rationale for dual blockade. Combining anti-PD-1 immunotherapy with anti-VEGF therapy has shown synergistic effects and has become a clinically validated strategy in various cancers. AK112 was designed to deliver this dual blockade in a single molecule, potentially offering enhanced efficacy and a favorable safety profile compared to combination therapies.

## AK112: Design and Molecular Engineering

AK112 is a humanized IgG1-based tetravalent bispecific antibody. Its unique structure consists of a standard anti-VEGF monoclonal antibody with a single-chain variable fragment (scFv) of an anti-PD-1 antibody fused to the C-terminus of each heavy chain.<sup>[1]</sup> This design results in a molecule with four antigen-binding sites: two for VEGF and two for PD-1.

A critical feature of the AK112 design is the incorporation of an Fc-silent mutation. This modification abrogates the antibody's binding to Fcγ receptors (FcγRs), thereby minimizing the risk of antibody-dependent cell-mediated cytotoxicity (ADCC) and other Fc-mediated effector functions that could lead to unwanted side effects.

## Mechanism of Action: Cooperative Binding and Enhanced Avidity

The tetravalent structure of AK112 enables a unique "cooperative binding" mechanism. In the presence of VEGF, the binding affinity of AK112 to PD-1 is significantly increased, and conversely, binding to PD-1 enhances its affinity for VEGF. This phenomenon is attributed to an increase in the localized concentration and avidity of the antibody in the TME where both targets are co-expressed.

This cooperative binding leads to several key advantages:

- **Enhanced Target Engagement:** The increased avidity results in more potent and sustained blockade of both PD-1 and VEGF signaling pathways.
- **Tumor-Selective Targeting:** The requirement of co-expression of both targets for maximal binding may lead to preferential accumulation and activity of AK112 in the tumor microenvironment, potentially reducing off-target effects.
- **Superior Functional Activity:** The enhanced binding translates to more effective T-cell activation and more potent inhibition of angiogenesis compared to the administration of individual monoclonal antibodies.

## Preclinical Data

A comprehensive suite of preclinical studies has been conducted to characterize the binding, functional activity, and in vivo efficacy of AK112.

## Binding Affinity and Cooperative Binding

The binding characteristics of AK112 to human PD-1 and VEGF have been extensively evaluated using various biophysical techniques.

Parameter	Target	Condition	Value	Method
EC50	rhPD-1	-	0.06 nM	ELISA
EC50	rhVEGF	-	0.036 nM	ELISA
Cooperative Binding	rhPD-1	In the presence of VEGF	>10-fold increase in affinity (K D)	Octet BLI
Cooperative Binding	rhVEGF	In the presence of PD-1	>4-fold increase in affinity	Octet BLI

EC50: Half-maximal effective concentration; rh: recombinant human; K D: Dissociation constant.

## In Vitro Functional Assays

The dual-blocking function of AK112 has been demonstrated in a variety of in vitro cell-based assays.

Assay	Outcome	Result
PD-1/PD-L1 Blockade Assay	Reversal of PD-L1-mediated T-cell inhibition	Potent restoration of T-cell activation
VEGF-induced Endothelial Cell Proliferation Assay	Inhibition of HUVEC proliferation	Dose-dependent inhibition of VEGF-mediated proliferation
T-cell Activation Assay	Increased cytokine production (e.g., IFN- $\gamma$ , IL-2)	Significant enhancement of T-cell effector functions

## In Vivo Efficacy in Xenograft Models

The anti-tumor activity of AK112 has been evaluated in human tumor xenograft models using immunodeficient mice reconstituted with human peripheral blood mononuclear cells (PBMCs).

Tumor Model	Treatment	Outcome
HCC827 (NSCLC)	AK112	Significant tumor growth inhibition
U87MG (Glioblastoma)	AK112	Dose-dependent anti-tumor response

## Clinical Development and Efficacy

AK112 has undergone extensive clinical investigation in patients with advanced solid tumors, primarily focusing on non-small cell lung cancer (NSCLC).

### Phase Ia Dose-Escalation Study (NCT04047290)

This first-in-human study evaluated the safety, tolerability, and preliminary efficacy of AK112 in patients with advanced solid tumors.

Key Findings:

- **Safety:** AK112 was generally well-tolerated. The most common treatment-related adverse events (TRAEs) included rash, arthralgia, hypertension, and fatigue.
- **Efficacy:** Promising anti-tumor activity was observed across various tumor types. The confirmed objective response rate (ORR) was 25.5% and the disease control rate (DCR) was 63.8% in evaluable patients.

Dose Level	Number of Patients	ORR	DCR
≥ 3 mg/kg Q2W	17	23.5%	64.7%

## Phase II Study in Advanced NSCLC (NCT04736823)

This study evaluated AK112 in combination with chemotherapy for the first-line treatment of patients with advanced or metastatic NSCLC without actionable genomic alterations.

### Key Findings:

- **Efficacy in Squamous NSCLC:** Patients with squamous histology demonstrated a 75% ORR, a median duration of response (DoR) of 15.4 months, and a 95% DCR.[\[2\]](#)
- **Efficacy in Non-Squamous NSCLC:** Patients with non-squamous histology showed a 55% ORR and a 100% DCR.[\[2\]](#)
- **Safety:** The combination of AK112 with chemotherapy was found to be safe and manageable. The most common Grade ≥3 TRAEs were hematological toxicities, which are expected with chemotherapy.[\[2\]](#)

Histology	Number of Patients	ORR	DCR	Median DoR	9-month PFS Rate	9-month OS Rate
Squamous	63	75%	95%	15.4 months	67%	93%
Non-Squamous	72	55%	100%	Not Reached	61%	81%

## Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of AK112 are outlined below.

### Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

**Objective:** To determine the binding affinity (EC<sub>50</sub>) of AK112 to recombinant human PD-1 and VEGF.

**Protocol:**

- **Coating:** 96-well microplates are coated with 100 µL/well of recombinant human PD-1 or VEGF-A at a concentration of 2 µg/mL in PBS overnight at 4°C.
- **Washing:** Plates are washed three times with PBS containing 0.05% Tween-20 (PBST).
- **Blocking:** Plates are blocked with 200 µL/well of 3% BSA in PBST for 1 hour at room temperature.
- **Washing:** Plates are washed three times with PBST.
- **Antibody Incubation:** A serial dilution of AK112 is prepared in 1% BSA in PBST and 100 µL of each dilution is added to the wells. Plates are incubated for 2 hours at room temperature.
- **Washing:** Plates are washed three times with PBST.
- **Secondary Antibody Incubation:** 100 µL of HRP-conjugated goat anti-human IgG secondary antibody, diluted in 1% BSA in PBST, is added to each well and incubated for 1 hour at room temperature.
- **Washing:** Plates are washed five times with PBST.
- **Detection:** 100 µL of TMB substrate solution is added to each well. The reaction is stopped after 15-30 minutes by adding 50 µL of 2N H<sub>2</sub>SO<sub>4</sub>.

- **Data Acquisition:** The absorbance at 450 nm is read using a microplate reader. The EC50 values are calculated using a four-parameter logistic regression model.

## Bio-Layer Interferometry (Octet) for Cooperative Binding Analysis

**Objective:** To assess the cooperative binding of AK112 to PD-1 and VEGF.

**Protocol:**

- **Sensor Hydration:** Streptavidin (SA) biosensors are hydrated in kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20) for at least 10 minutes.
- **Ligand Immobilization:** Biotinylated recombinant human PD-1 is loaded onto the SA biosensors to a target level of 1-2 nm.
- **Baseline:** Sensors are equilibrated in kinetics buffer to establish a stable baseline.
- **Association:** Sensors are moved into wells containing a serial dilution of AK112 either in the absence or presence of a constant concentration of recombinant human VEGF-A. The association is monitored for 300-600 seconds.
- **Dissociation:** Sensors are moved back into wells containing only kinetics buffer to monitor the dissociation for 600-1200 seconds.
- **Data Analysis:** The binding curves are fitted to a 1:1 Langmuir binding model to determine the association ( $k_a$ ), dissociation ( $k_d$ ), and equilibrium dissociation (KD) constants. The KD values in the presence and absence of the co-ligand are compared to determine the cooperative binding effect.

## Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Complex Formation

**Objective:** To detect the formation of soluble complexes between AK112 and VEGF.

**Protocol:**

- **Sample Preparation:** AK112 is incubated with a molar excess of recombinant human VEGF-A at 37°C for 1 hour to allow for complex formation. Control samples of AK112 and VEGF-A alone are also prepared.
- **Chromatography System:** An HPLC system equipped with a size-exclusion column (e.g., TSKgel G3000SWxl) is equilibrated with a mobile phase such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8.
- **Injection:** 20-50 µL of the prepared samples are injected onto the column.
- **Elution:** The proteins are eluted isocratically at a flow rate of 0.5-1.0 mL/min.
- **Detection:** The eluate is monitored by UV absorbance at 280 nm.
- **Data Analysis:** The chromatograms of the mixture are compared to those of the individual components. A shift in the retention time to an earlier elution time for the AK112 peak in the presence of VEGF indicates the formation of a larger molecular weight complex.

## Luciferase Reporter Assay for PD-1 Signaling Blockade

**Objective:** To measure the ability of AK112 to block the PD-1/PD-L1 signaling pathway and restore T-cell activation.

**Protocol:**

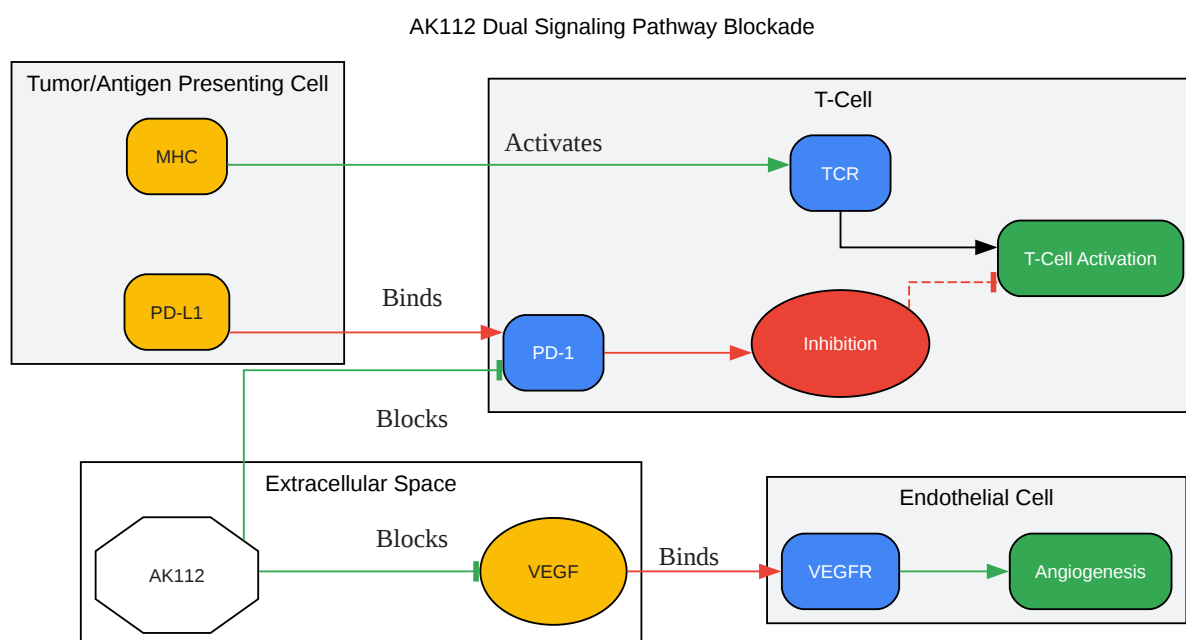
- **Cell Culture:** Jurkat T cells engineered to express human PD-1 and a luciferase reporter gene under the control of an NFAT response element (PD-1 Effector Cells) are co-cultured with CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor (TCR) activator (PD-L1 aAPC/CHO-K1 Cells).
- **Antibody Treatment:** The co-culture is treated with a serial dilution of AK112 or a control antibody.
- **Incubation:** The cells are incubated for 6-24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- **Luciferase Assay:** A luciferase assay reagent (e.g., Bright-Glo™) is added to the wells according to the manufacturer's instructions.



- **Luminescence Measurement:** The luminescence signal is measured using a luminometer.
- **Data Analysis:** The increase in luminescence, which corresponds to the blockade of PD-1 signaling and subsequent T-cell activation, is plotted against the antibody concentration. The EC50 values are calculated using a four-parameter logistic regression model.

## Visualizations

### Signaling Pathways

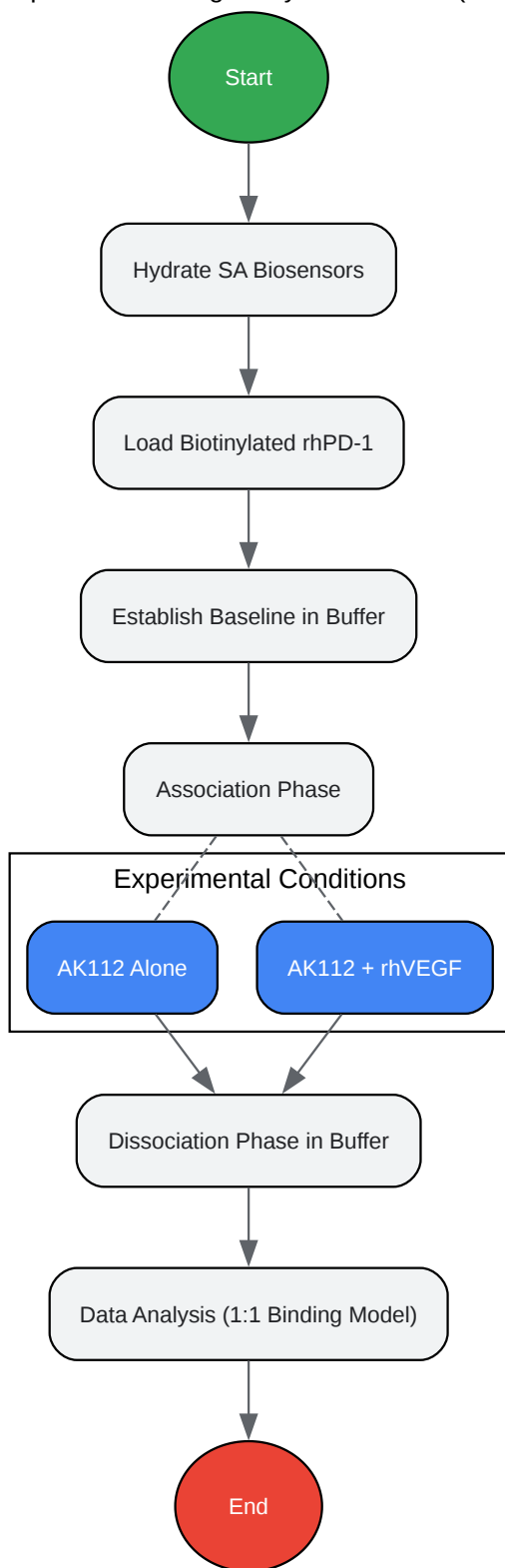


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Caption: AK112 simultaneously blocks PD-1 and VEGF signaling pathways.

## Experimental Workflow: Cooperative Binding Analysis (Octet)

## Cooperative Binding Analysis Workflow (Octet)

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Caption: Workflow for assessing cooperative binding of AK112 using Bio-Layer Interferometry.

## Conclusion and Future Directions

AK112 (Ivonescimab) represents a significant advancement in the field of cancer immunotherapy. Its innovative tetravalent bispecific design, which enables cooperative binding to PD-1 and VEGF, provides a potent and potentially more tumor-selective approach to dual pathway blockade. Preclinical and clinical data have demonstrated promising efficacy and a manageable safety profile in various solid tumors, particularly in NSCLC.

Ongoing and future studies will further elucidate the full potential of AK112, both as a monotherapy and in combination with other anti-cancer agents. The unique mechanism of action of AK112 may open new avenues for treating cancers that are resistant to conventional immunotherapies. As our understanding of the tumor microenvironment deepens, rationally designed multi-specific antibodies like AK112 are poised to become a cornerstone of next-generation cancer treatments.

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## References

- 1. researchgate.net [researchgate.net]
- 2. Summit Therapeutics Inc. - Ivonescimab (SMT112)\* - Ivonescimab Overview [smmttx.com]
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